1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine
Overview
Description
1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine is a chemical compound with the molecular formula C16H21BN2O2
Mechanism of Action
Target of Action
It’s known that this compound is a type of boronic acid pinacol ester , which are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mode of Action
Boronic acid pinacol esters, such as this compound, are known to participate in borylation reactions . In these reactions, the boronic ester acts as a boron source, forming bonds with other molecules in the presence of a catalyst .
Biochemical Pathways
Boronic acid pinacol esters are known to be involved in various carbon-carbon bond-forming reactions, such as the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis for the formation of biaryl compounds .
Pharmacokinetics
The compound’s physical properties, such as its melting point (59-64°c) and boiling point (3083°C at 760 mmHg), suggest that it may have moderate bioavailability .
Result of Action
The compound’s involvement in carbon-carbon bond-forming reactions suggests that it may play a role in the synthesis of complex organic molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as suggested by its melting and boiling points . Furthermore, the compound’s reactivity in borylation and cross-coupling reactions may be influenced by the presence of a suitable catalyst .
Biochemical Analysis
Biochemical Properties
1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reactions. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. It is often used as a reagent in the preparation of aminothiazoles, which are γ-secretase modulators, and amino-pyrido-indol-carboxamides, which are potential JAK2 inhibitors for myeloproliferative disorders therapy .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the activity of TGF-β1 and activin A signaling inhibitors, which play a role in cell proliferation and differentiation . Additionally, it has been used in the development of MK-2461 analogs, which are inhibitors of c-Met kinase, a protein involved in cancer cell growth and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. This compound acts as a stable alternative to boronic acid in Suzuki-Miyaura palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds . It also plays a role in transesterification reactions, which are essential for the synthesis of various bioactive compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, with a melting point of 59-64°C . Its stability and activity can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that the compound maintains its activity over extended periods, making it suitable for various biochemical applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively modulates biochemical pathways. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its activity. The compound participates in the synthesis of bioactive molecules through reactions such as the Suzuki-Miyaura cross-coupling and transesterification . These reactions are crucial for the production of compounds with therapeutic potential, including kinase inhibitors and signaling pathway modulators .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it exerts its biochemical effects . The compound’s distribution is influenced by factors such as its chemical structure, solubility, and affinity for specific biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that the compound reaches its site of action, where it can interact with target biomolecules and modulate biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 60°C to 100°C.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use strong nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific oxidizing agent used.
Reduction Products: Reduced forms of the compound, which may have different biological activities.
Substitution Products: Substituted derivatives with different functional groups attached to the piperazine ring.
Scientific Research Applications
1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is employed in biological studies to investigate its interactions with various biomolecules.
Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.
Industry: The compound is utilized in the production of advanced materials and chemical products.
Comparison with Similar Compounds
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole:
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Another boronic acid derivative used in the synthesis of quinoxaline derivatives and PI3 kinase inhibitors.
Uniqueness: 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperazine stands out due to its unique structural features, which allow for diverse chemical reactions and potential applications. Its ability to form reversible covalent bonds with biomolecules makes it a valuable tool in biological research and drug development.
Properties
IUPAC Name |
1-methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O2/c1-16(2)17(3,4)22-18(21-16)14-7-6-8-15(13-14)20-11-9-19(5)10-12-20/h6-8,13H,9-12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWPPXDQCNZIEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCN(CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801142267 | |
Record name | 1-Methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801142267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
747413-18-9 | |
Record name | 1-Methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=747413-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801142267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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